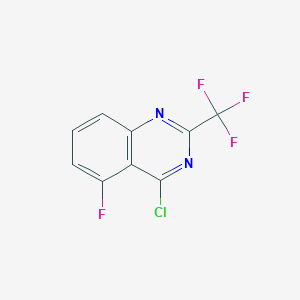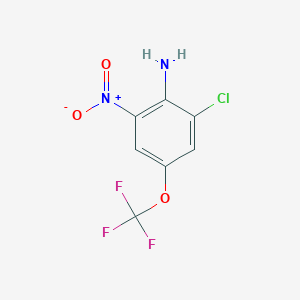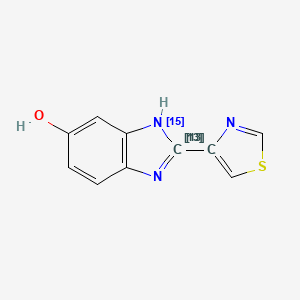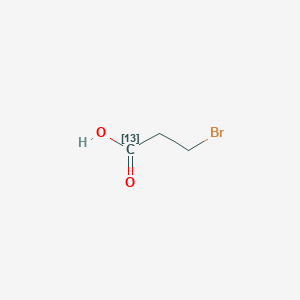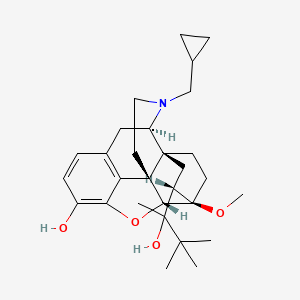
7-(S)-Buprenorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(S)-Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is primarily used in the treatment of opioid addiction and pain management due to its unique pharmacological profile, which includes partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(S)-Buprenorphine involves multiple steps starting from thebaine. The key steps include:
Oxidation of Thebaine: Thebaine is oxidized to form oripavine.
Reduction and Acylation: Oripavine undergoes reduction and subsequent acylation to form the intermediate compound.
Cyclization and Hydrogenation: The intermediate is cyclized and hydrogenated to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the oxidation, reduction, and acylation steps.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(S)-Buprenorphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-dealkylated metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
7-(S)-Buprenorphine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: It is studied for its effects on cellular signaling pathways and receptor binding.
Medicine: It is extensively researched for its use in opioid addiction treatment and pain management.
Industry: It is used in the pharmaceutical industry for the development of new opioid medications.
Wirkmechanismus
7-(S)-Buprenorphine exerts its effects through its interaction with opioid receptors:
Mu-Opioid Receptor: It acts as a partial agonist, providing analgesic effects and reducing withdrawal symptoms in opioid-dependent individuals.
Kappa-Opioid Receptor: It acts as an antagonist, which helps in reducing the dysphoric and psychotomimetic effects associated with kappa receptor activation.
Pathways Involved: The activation of the mu-opioid receptor leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP and leading to analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Methadone: A full agonist at the mu-opioid receptor, used for opioid addiction treatment.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Naltrexone: An opioid antagonist used for opioid and alcohol dependence.
Uniqueness of 7-(S)-Buprenorphine: this compound’s partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor make it unique. This dual activity provides effective pain relief and addiction treatment with a lower risk of respiratory depression and abuse compared to full agonists like methadone.
Eigenschaften
Molekularformel |
C29H41NO4 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
(1S,2S,6R,14R,15R,16S)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21+,24+,26?,27+,28-,29+/m0/s1 |
InChI-Schlüssel |
RMRJXGBAOAMLHD-LXXVBGBFSA-N |
Isomerische SMILES |
CC(C)(C)C(C)([C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Kanonische SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


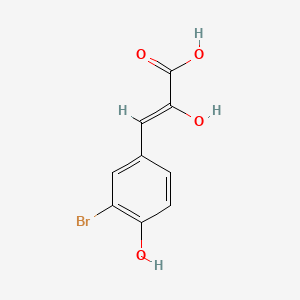
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)

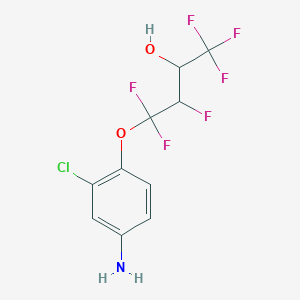

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
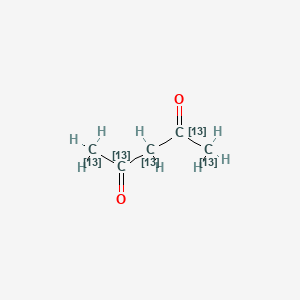
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
